Tert-butyl (1-hydroxyhex-5-en-2-yl)carbamate
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Overview
Description
tert-Butyl N-(1-hydroxyhex-5-en-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a hydroxyhexenyl chain, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydroxyhex-5-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyhexenyl precursor. One common method involves the use of tert-butyl chloroformate and the corresponding amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-hydroxyhex-5-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the hexenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated carbamate.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(1-hydroxyhex-5-en-2-yl)carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis .
Biology and Medicine: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to protect amine groups during synthesis is crucial in the development of complex drug molecules .
Industry: In the chemical industry, it is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-hydroxyhex-5-en-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This process involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group and the formation of a carbamic acid intermediate, which then decomposes to release the amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl N-(1-hydroxyhex-5-en-2-yl)carbamate is unique due to the presence of the hydroxyhexenyl chain, which imparts additional reactivity and functionality compared to simpler carbamates like tert-butyl carbamate or benzyl carbamate. The hydroxy group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-(1-hydroxyhex-5-en-2-yl)carbamate |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h5,9,13H,1,6-8H2,2-4H3,(H,12,14) |
InChI Key |
AVJJIUDUTJDPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)CO |
Origin of Product |
United States |
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